Cas no 878741-82-3 (2-(2-fluoro-3-methylphenyl)acetonitrile)

2-(2-Fluoro-3-methylphenyl)acetonitrile is a fluorinated aromatic nitrile compound with applications in pharmaceutical and agrochemical synthesis. Its key structural features include a fluoro substituent at the ortho position and a methyl group at the meta position relative to the acetonitrile moiety, which enhance its reactivity in nucleophilic substitution and cyclization reactions. This compound serves as a versatile intermediate for constructing heterocyclic frameworks and fluorinated analogs of bioactive molecules. The electron-withdrawing nitrile group facilitates further functionalization, while the fluorine atom can influence metabolic stability and binding affinity in target compounds. It is typically handled under inert conditions due to its sensitivity to moisture and strong bases.
2-(2-fluoro-3-methylphenyl)acetonitrile structure
878741-82-3 structure
商品名:2-(2-fluoro-3-methylphenyl)acetonitrile
CAS番号:878741-82-3
MF:C9H8FN
メガワット:149.164925575256
MDL:MFCD07368781
CID:1918649
PubChem ID:2783144

2-(2-fluoro-3-methylphenyl)acetonitrile 化学的及び物理的性質

名前と識別子

    • (2-fluoro-3-methylphenyl)acetonitrile
    • 2-(2-fluoro-3-methylphenyl)acetonitrile
    • Z1255416252
    • CS-0246878
    • EN300-345511
    • SCHEMBL3942869
    • J-509377
    • 2-Fluoro-3-methylbenzeneacetonitrile
    • DTXSID501291926
    • G49784
    • 878741-82-3
    • 2-Fluoro-3-methylphenylacetonitrile
    • MFCD07368781
    • AKOS023061083
    • MDL: MFCD07368781
    • インチ: InChI=1S/C9H8FN/c1-7-3-2-4-8(5-6-11)9(7)10/h2-4H,5H2,1H3
    • InChIKey: MYUFXNJTDAJZHR-UHFFFAOYSA-N
    • ほほえんだ: CC1=C(C(=CC=C1)CC#N)F

計算された属性

  • せいみつぶんしりょう: 149.064077422g/mol
  • どういたいしつりょう: 149.064077422g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 170
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 23.8Ų

2-(2-fluoro-3-methylphenyl)acetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-345511-2.5g
2-(2-fluoro-3-methylphenyl)acetonitrile
878741-82-3 95.0%
2.5g
$1315.0 2025-03-18
Enamine
EN300-345511-0.25g
2-(2-fluoro-3-methylphenyl)acetonitrile
878741-82-3 95.0%
0.25g
$331.0 2025-03-18
A2B Chem LLC
AW28996-250mg
2-(2-Fluoro-3-methylphenyl)acetonitrile
878741-82-3 95%
250mg
$384.00 2024-04-19
A2B Chem LLC
AW28996-500mg
2-(2-Fluoro-3-methylphenyl)acetonitrile
878741-82-3 95%
500mg
$587.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1317548-250mg
2-(2-Fluoro-3-methylphenyl)acetonitrile
878741-82-3 97%
250mg
¥7144.00 2024-04-27
Enamine
EN300-345511-10g
2-(2-fluoro-3-methylphenyl)acetonitrile
878741-82-3 95%
10g
$2884.0 2023-09-03
A2B Chem LLC
AW28996-5g
2-(2-Fluoro-3-methylphenyl)acetonitrile
878741-82-3 95%
5g
$2083.00 2024-04-19
1PlusChem
1P01BSIS-100mg
2-(2-fluoro-3-methylphenyl)acetonitrile
878741-82-3 95%
100mg
$293.00 2025-03-19
1PlusChem
1P01BSIS-2.5g
2-(2-fluoro-3-methylphenyl)acetonitrile
878741-82-3 95%
2.5g
$1688.00 2024-04-20
A2B Chem LLC
AW28996-100mg
2-(2-Fluoro-3-methylphenyl)acetonitrile
878741-82-3 95%
100mg
$280.00 2024-04-19

2-(2-fluoro-3-methylphenyl)acetonitrile 関連文献

2-(2-fluoro-3-methylphenyl)acetonitrileに関する追加情報

Introduction to 2-(2-fluoro-3-methylphenyl)acetonitrile (CAS No. 878741-82-3)

2-(2-fluoro-3-methylphenyl)acetonitrile, identified by its CAS number 878741-82-3, is a significant compound in the realm of chemical and pharmaceutical research. This molecule, featuring a fluoro-substituted aromatic ring and an acetonitrile moiety, has garnered attention due to its versatile applications in synthetic chemistry and drug development. The presence of both fluoro and methyl substituents in its structure imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of various pharmacologically active compounds.

The compound's structure, characterized by a benzene ring substituted at the 2-position with a fluoro group and at the 3-position with a methyl group, coupled with an acetonitrile group at the 2-position, endows it with specific chemical reactivity. This arrangement facilitates various transformations, including nucleophilic substitutions, metal-catalyzed cross-coupling reactions, and functional group interconversions. Such properties are highly beneficial in the context of medicinal chemistry, where precise control over molecular structure is crucial for achieving desired biological activities.

In recent years, the pharmaceutical industry has seen a surge in the use of fluorinated aromatic compounds due to their enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological targets. The introduction of a fluoro group into a molecule can significantly alter its pharmacokinetic and pharmacodynamic properties, often leading to more effective therapeutic agents. For instance, fluoro-substituted drugs have shown promise in treating conditions such as cancer, inflammation, and infectious diseases. The compound 2-(2-fluoro-3-methylphenyl)acetonitrile is no exception and has been explored in various research settings for its potential as a building block in drug discovery.

The acetonitrile moiety in this compound also plays a critical role in its reactivity and utility. Acetonitrile is a common solvent in organic synthesis due to its ability to dissolve a wide range of organic compounds and its low reactivity under many conditions. Additionally, it can serve as a precursor for the introduction of other functional groups through reactions such as nucleophilic addition or metal-catalyzed coupling. This makes 2-(2-fluoro-3-methylphenyl)acetonitrile a versatile intermediate that can be incorporated into more complex molecules through multiple synthetic pathways.

Recent studies have highlighted the importance of fluorinated aromatic compounds in the development of novel therapeutics. For example, researchers have demonstrated that fluoro-substituted benzene derivatives can exhibit improved selectivity for certain biological targets compared to their non-fluorinated counterparts. This selectivity is often attributed to the ability of the fluoro group to modulate electronic effects and hydrogen bonding interactions within the molecule. The compound 2-(2-fluoro-3-methylphenyl)acetonitrile, with its unique structural features, has been investigated as a potential scaffold for such selective interactions.

In addition to its applications in drug development, this compound has found utility in materials science and agrochemical research. The combination of electronic and steric effects provided by the methyl and fluoro substituents makes it an interesting candidate for designing novel materials with specific optoelectronic properties. Furthermore, its reactivity allows for the synthesis of complex agrochemicals that exhibit enhanced efficacy against pests while maintaining environmental safety.

The synthesis of 2-(2-fluoro-3-methylphenyl)acetonitrile typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include halogenation followed by nucleophilic substitution or metal-catalyzed cross-coupling reactions. The choice of synthetic pathway depends on factors such as yield, scalability, and purity requirements. Advances in synthetic methodologies have enabled more efficient and sustainable production methods for this compound, making it more accessible for industrial applications.

The safety profile of this compound is another important consideration in its use. While it does not pose significant hazards under normal handling conditions, appropriate precautions should be taken to avoid exposure during synthesis and handling. Standard laboratory practices such as wearing personal protective equipment (PPE) and working in well-ventilated areas are recommended. Additionally, proper waste disposal methods should be employed to minimize environmental impact.

In conclusion, 2-(2-fluoro-3-methylphenyl)acetonitrile (CAS No. 878741-82-3) is a multifaceted compound with broad applications in pharmaceuticals, materials science, and agrochemicals. Its unique structural features make it a valuable intermediate for synthesizing complex molecules with desired biological activities. The growing interest in fluorinated aromatic compounds underscores the importance of this compound in modern chemical research. As our understanding of its properties and reactivity continues to evolve, we can expect further innovative applications to emerge from this versatile molecule.

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